molecular formula C22H25N3O3S B2497266 4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-49-6

4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2497266
CAS RN: 941944-49-6
M. Wt: 411.52
InChI Key: KVMBCBHADZYPQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives, similar to the compound , often involves multicomponent reactions, such as the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, β-keto ester, and urea or thiourea. For example, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the utility of nontoxic catalysts in these reactions (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of tetrahydropyrimidine derivatives. For instance, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed, revealing insights into the conformation and hydrogen bond interactions that stabilize these molecules (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tetrahydropyrimidine derivatives can be diverse, depending on their functional groups. Reactions may include alkylation, where the sulfur atom of the thioxo group is a common site for modification. For example, pyrimidine-5-carboxamide derivatives were synthesized through the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, demonstrating the versatility of these molecules in synthetic chemistry (Dotsenko et al., 2013).

Physical Properties Analysis

The physical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their substituents. Spectroscopic and thermal analyses provide insights into these properties. For example, n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystals were studied for their spectroscopic, thermal, and dielectric properties, shedding light on the stability and behavior of these compounds under various conditions (Vyas et al., 2013).

Scientific Research Applications

Synthesis and Biological Activities

Novel heterocyclic compounds derived from similar molecular structures have been synthesized with the intention of discovering new analgesic and anti-inflammatory agents. These compounds exhibit significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac in some cases (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Research has also been conducted on similar tetrahydropyrimidine derivatives for their antimicrobial properties. Compounds synthesized through the reaction of various aldehydes and thiourea demonstrated significant inhibition against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Akbari et al., 2008).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, providing insight into their molecular conformation which can be crucial for understanding their mechanism of action. Such studies offer a foundation for designing molecules with specific biological activities (Ji, 2006).

Synthesis Techniques and Applications

Innovative synthesis methods have been developed for the preparation of tetrahydropyrimidine derivatives, using environmentally benign catalysts. These methods not only provide a greener approach to chemical synthesis but also open new pathways for creating compounds with potential pharmaceutical applications (Gein et al., 2018).

Spectroscopic and Thermal Studies

Detailed spectroscopic and thermal analyses of tetrahydropyrimidine derivatives have been conducted to understand their physical properties and stability. Such studies are essential for determining the practical applications of these compounds in pharmaceutical formulations (Vyas et al., 2013).

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-9-10-15(11-13(12)2)24-21(26)18-14(3)23-22(29)25-19(18)16-7-6-8-17(27-4)20(16)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMBCBHADZYPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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